molecular formula C20H19N5O4S B2606580 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine CAS No. 1351660-02-0

4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine

Cat. No.: B2606580
CAS No.: 1351660-02-0
M. Wt: 425.46
InChI Key: QMSMZZTZLVUPLI-UHFFFAOYSA-N
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Description

4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a pyrimidine derivative featuring a phenyl group at the 6-position and a piperazine ring sulfonylated by a 2-nitrophenyl group at the 4-position. The sulfonyl-piperazine moiety and electron-withdrawing nitro group in this compound suggest unique electronic and steric properties, which may influence solubility, bioavailability, and target binding compared to simpler pyrimidine analogs.

Properties

IUPAC Name

4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c26-25(27)18-8-4-5-9-19(18)30(28,29)24-12-10-23(11-13-24)20-14-17(21-15-22-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSMZZTZLVUPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Step 1: Nucleophilic Aromatic Substitution

  • Reactants : 4,6-Dichloropyrimidine, N-Boc piperazine, triethylamine (TEA).

  • Conditions : Iso-propanol, 0°C to room temperature, 5–6 hours.

  • Outcome : Formation of a Boc-protected intermediate (e.g., 3 ).

Step 2: Suzuki-Miyaura Coupling

  • Reactants : Thiophene-boronic acid (or phenylboronic acid for the target compound), K₂CO₃, Pd(PPh₃)₄ catalyst.

  • Conditions : Dioxane/water, reflux at 100°C for 3 hours.

  • Outcome : Introduction of the thiophen-3-yl (or phenyl) group at the 6-position of pyrimidine.

Step 3: Boc Deprotection

  • Reactants : Trifluoroacetic acid (TFA).

  • Conditions : DCM, 0°C to room temperature, 6 hours.

  • Outcome : Removal of the Boc group to yield the piperazine intermediate (e.g., 6 ).

Step 4: Sulfonation

  • Reactants : Arylsulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride).

  • Conditions : DCM, TEA, 0°C, 6 hours.

  • Outcome : Substitution of the piperazine nitrogen with the sulfonamide group.

S_NAr Reaction

The initial step involves nucleophilic attack by the piperazine on the electron-deficient pyrimidine ring. Chloride at the 4-position is displaced, forming a stable intermediate due to resonance stabilization .

Suzuki-Miyaura Coupling

This cross-coupling reaction introduces the aryl group (thiophen-3-yl or phenyl) at the 6-position via a palladium-catalyzed mechanism. The reaction typically requires a base (e.g., K₂CO₃) and a solvent like dioxane/water .

Sulfonation

The final step involves nucleophilic substitution of the piperazine’s nitrogen with the sulfonamide group. TEA likely deprotonates the nitrogen, facilitating the reaction with arylsulfonyl chloride .

Characterization Data

While the exact compound isn’t detailed, analogous compounds (e.g., 4-(4-((4-Nitrophenyl)sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine ) provide insights into expected properties:

Property Example Data (from similar compounds)
Melting Point 155–172°C
Yield 65–85%
1H-NMR δ 8.60 (d, J = 1.1 Hz, 1H), 7.72 (ddd, J = 7.0, 4.6, 1.9 Hz, 2H)
13C-NMR δ 162.3, 158.5, 140.8, 135.5
Mass Spectrometry Observed mass (m/z): 432.08 [M + 1]+

Theoretical and Structural Insights

Theoretical studies on related sulfonamide-containing compounds (e.g., ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime)) highlight:

  • Non-planar geometry due to steric and electronic effects (e.g., electron-withdrawing NO₂ groups) .

  • Bandgap energy : ~4.20 eV, with HOMO-LUMO gaps of ~4.5 eV, indicating moderate electronic stability .

Challenges and Considerations

  • Substituent Effects : The 2-nitrophenyl group’s position may alter reactivity compared to 4-nitrophenyl analogs.

  • Stereoelectronic Factors : Non-planar conformations could influence reaction outcomes (e.g., coupling efficiency) .

  • Yield Optimization : Reaction conditions (e.g., catalyst loading, solvent choice) may require adjustment for phenyl substitution.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine exhibit anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cell proliferation in various cancer cell lines by acting on specific protein kinases involved in cancer progression .

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters investigated the synthesis and evaluation of pyrimidine derivatives for their anticancer activity. The results demonstrated that certain derivatives significantly inhibited tumor cell growth, suggesting a promising avenue for further development .

Antidepressant Effects

Compounds containing piperazine rings have been reported to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. The structure of 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine positions it as a potential candidate for antidepressant development.

Case Study:
In a study examining the effects of piperazine derivatives on depressive behavior in animal models, compounds similar to this pyrimidine derivative showed significant improvement in depressive symptoms, indicating their potential as novel antidepressants .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has indicated that nitrophenyl and sulfonamide groups can enhance antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity SpectrumReference
4-(4-Nitrophenyl)piperazineBroad-spectrum against Gram-positive bacteria
2-(4-(2-Nitrophenyl)sulfonyl)piperazineEffective against E. coli and S. aureus

Protein Kinase Inhibitors

The compound has been explored for its ability to inhibit specific protein kinases involved in various signaling pathways. This inhibition is crucial for developing treatments for diseases like cancer and neurodegenerative disorders.

Case Study:
A patent application highlighted the use of related piperazine compounds as selective inhibitors of protein kinases, showcasing their potential therapeutic benefits in treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidine Derivatives

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents Notable Features
4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine (Target) Pyrimidine - 6-Phenyl
- 4-(2-Nitrophenylsulfonyl-piperazinyl)
Strong electron-withdrawing nitro group; sulfonyl linker enhances rigidity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Pyrimidine - 4-Methyl
- 6-Piperidin-1-yl
- 2-Amine
Simpler structure; piperidine (non-sulfonylated) reduces steric bulk
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Thieno[3,2-d]pyrimidine - 6-(Methanesulfonyl-piperazinylmethyl)
- 4-Morpholinyl
- 2-(2-Methyl-benzimidazolyl)
Thienopyrimidine core; methanesulfonyl group balances polarity

Core Heterocycle and Substituent Variations

  • Pyrimidine vs.
  • 6-Phenyl Group : The phenyl group at position 6 in the target compound increases lipophilicity compared to the methyl group in or the morpholine in , which may enhance membrane permeability but reduce aqueous solubility .

Piperazine/Piperidine Modifications

  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) in the target compound offers greater hydrogen-bonding capacity than the single-nitrogen piperidine in , which could improve target selectivity .

Physicochemical and Electronic Properties

  • Nitro Group : The 2-nitrophenyl substituent in the target compound may facilitate redox reactions or serve as a synthetic handle for further derivatization (e.g., reduction to an amine).
  • Solubility : The methanesulfonyl group in and morpholine in its structure likely improve solubility compared to the nitro group in the target compound, which is more hydrophobic .

Biological Activity

4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine moiety and a nitrophenyl sulfonyl group, which contributes to its biological activity. The structural formula is represented as follows:

C18H20N4O4S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{4}\text{S}

Antibacterial Activity

Research indicates that compounds similar to 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine exhibit significant antibacterial properties. A study evaluated various piperazine derivatives for their ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative strains. The results showed that these compounds could inhibit bacterial proliferation effectively, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa16

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, it was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's mechanism involves the activation of caspase pathways leading to cell cycle arrest and apoptosis .

Case Study:
A study conducted by Kumar et al. (2009) demonstrated that derivatives of piperazine, including those with sulfonamide functionalities, exhibited cytotoxic effects against cancer cells with IC50 values ranging from 10 to 25 µM .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant for potential applications in treating neurodegenerative diseases like Alzheimer's. In vitro assays revealed that the compound could inhibit AChE with an IC50 value of approximately 50 µM .

EnzymeIC50 (µM)
Acetylcholinesterase50
Urease40

The biological activity of 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is attributed to its ability to interact with specific biological targets:

  • Receptor Interaction : The compound acts as a ligand for various receptors, influencing downstream signaling pathways.
  • Enzyme Interaction : Its sulfonamide group enhances binding affinity to target enzymes, leading to effective inhibition.

Q & A

Q. How does the 2-nitrophenylsulfonyl group influence target selectivity compared to 4-fluorophenyl analogs?

  • Methodology :
  • Synthesize analogs (e.g., 4-fluorophenylsulfonyl derivative) and compare selectivity profiles using thermal shift assays (TSA) .
  • The nitro group’s electron-withdrawing nature may enhance π-stacking in hydrophobic binding pockets, while fluorophenyl analogs improve metabolic stability .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics of the sulfonamide linkage?

  • Methodology :
  • Conduct pH-dependent stability studies (pH 1–10) with UV-Vis monitoring (λ = 270 nm for nitro group absorbance).
  • Fit degradation data to first-order kinetics models to predict in vivo stability .

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